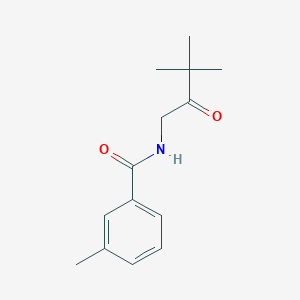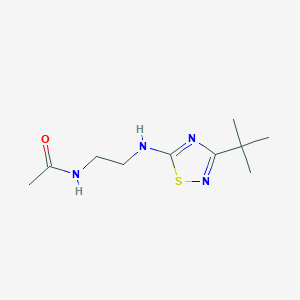
n-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced by reacting the thiadiazole derivative with ethylenediamine or its derivatives.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aminoethyl group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1,3,4-Thiadiazol-2-yl)ethyl)acetamide: Lacks the tert-butyl group, which may result in different biological activities.
N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)acetamide: Contains a methyl group instead of a tert-butyl group, affecting its chemical properties.
N-(2-(1,2,4-Triazol-3-yl)ethyl)acetamide: Contains a triazole ring instead of a thiadiazole ring, leading to different reactivity and applications.
Uniqueness
The presence of the tert-butyl group in N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide makes it unique compared to other similar compounds. This group can significantly influence the compound’s lipophilicity, stability, and biological activity, making it a valuable molecule for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H18N4OS |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
N-[2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C10H18N4OS/c1-7(15)11-5-6-12-9-13-8(14-16-9)10(2,3)4/h5-6H2,1-4H3,(H,11,15)(H,12,13,14) |
Clé InChI |
RGLLSKXZZRDFMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNC1=NC(=NS1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


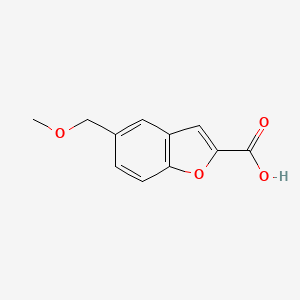
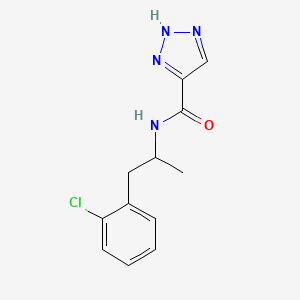
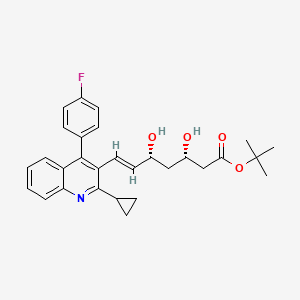
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)



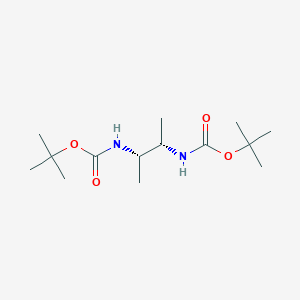
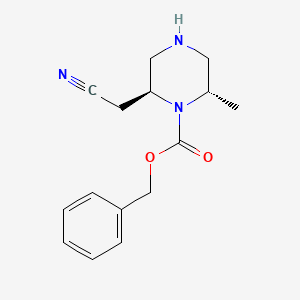
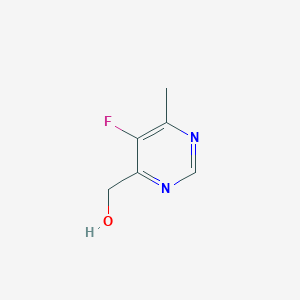
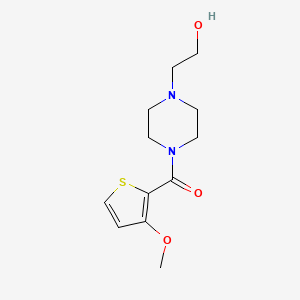
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
